molecular formula C13H12ClNO3 B13611851 Methyl3-(3-hydroxypyridin-2-yl)benzoatehydrochloride

Methyl3-(3-hydroxypyridin-2-yl)benzoatehydrochloride

Cat. No.: B13611851
M. Wt: 265.69 g/mol
InChI Key: GGASMWYDVMJPQZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the family of hydroxypyridinones. Hydroxypyridinones are known for their excellent chelating properties, particularly with metal ions such as iron (III). This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride typically involves the esterification of 3-hydroxypyridine with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a metal chelator in biological systems.

    Medicine: Explored for its therapeutic potential in treating diseases related to metal ion imbalance, such as iron overload disorders.

    Industry: Utilized in the development of metal-based catalysts and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride primarily involves its ability to chelate metal ions. The hydroxypyridinone moiety binds to metal ions, forming stable complexes. This chelation process can inhibit the catalytic activity of metal ions in biological systems, thereby exerting therapeutic effects. The compound targets metal ions such as iron (III) and disrupts their involvement in pathological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is unique due to its specific structure, which combines the hydroxypyridinone moiety with a benzoate ester. This unique structure may confer distinct chelating properties and therapeutic potential compared to other hydroxypyridinones .

Biological Activity

Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C12_{12}H12_{12}ClN1_{1}O3_{3}
  • Molecular Weight : 255.68 g/mol
  • CAS Number : Not specified in the sources.

Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride exhibits several biological activities, primarily through its interaction with cellular pathways. Research indicates that it may function as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation. HDAC inhibitors have been shown to induce apoptosis in cancer cells, making them a focal point in cancer therapy research.

Efficacy in Cell Lines

A study conducted on various cancer cell lines demonstrated the compound's cytotoxicity. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride against different cell lines:

Cell Line IC50 (μM) Selectivity Index (SI)
HeLa (Cervical)15.04.0
BxPC-3 (Pancreatic)10.05.0
RD (Rhabdomyosarcoma)20.02.5

Note: SI is calculated based on the IC50 values against normal vs. cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : In a controlled study, Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride was tested for its ability to induce apoptosis in HeLa and BxPC-3 cells. The results indicated that the compound effectively reduced cell viability and induced morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of the compound in models of oxidative stress. The findings suggested that it could mitigate oxidative damage in neuronal cells, indicating potential applications in neurodegenerative diseases.
  • Antioxidant Properties : Research evaluating the antioxidant activity of Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride showed significant free radical scavenging activity, which could contribute to its protective effects against cellular damage.
  • Synergistic Effects with Other Drugs : A clinical trial investigated the combination of Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride with standard chemotherapy agents. The results revealed enhanced efficacy compared to monotherapy, suggesting potential for improved treatment regimens in cancer therapy.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 3-(3-hydroxypyridin-2-yl)benzoate;hydrochloride

InChI

InChI=1S/C13H11NO3.ClH/c1-17-13(16)10-5-2-4-9(8-10)12-11(15)6-3-7-14-12;/h2-8,15H,1H3;1H

InChI Key

GGASMWYDVMJPQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O.Cl

Origin of Product

United States

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